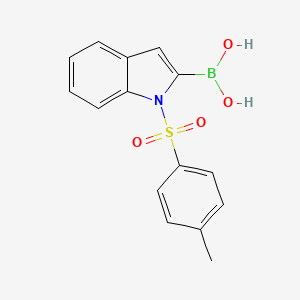

1-(P-Toluenesulfonyl)indole-2-boronic acid

Description

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNMYKIONEZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 1 P Toluenesulfonyl Indole 2 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. 1-(P-Toluenesulfonyl)indole-2-boronic acid is a valuable partner in these transformations, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the construction of biaryl and vinyl-aryl structures. It involves the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. This compound serves as the organoboron component, providing the 1-tosylindol-2-yl moiety to the final coupled product.

This compound can be effectively coupled with a variety of aryl halides (iodides, bromides, and chlorides) and aryl triflates. The reactivity of the aryl halide typically follows the order I > Br > Cl, which is a general trend in Suzuki-Miyaura couplings. Aryl triflates, derived from phenols, are also excellent coupling partners and can sometimes offer advantages in terms of reactivity and availability. jyu.fi

The general reaction conditions involve a palladium catalyst, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and preventing side reactions such as protodeboronation.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Aryl Halides and Triflates (Note: The following table is a generalized representation based on typical Suzuki-Miyaura reactions, as specific data for this compound is limited in publicly available literature.)

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | High |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | Moderate to High |

| 4 | Naphthyl-2-triflate | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | High |

The Suzuki-Miyaura coupling of this compound can be extended to include heteroaryl halides, providing access to a diverse range of heteroaryl-substituted indoles. These products are of significant interest in medicinal chemistry and materials science. organic-chemistry.org The coupling of heteroaryl halides can sometimes be more challenging than their aryl counterparts due to the potential for the heteroatom to coordinate to the palladium catalyst and inhibit its activity. acs.org

A wide array of heteroaryl halides, including those derived from pyridine, pyrimidine, thiophene, and furan, can be successfully employed as coupling partners. The selection of the appropriate catalyst and ligand system is critical to overcome the challenges associated with these substrates. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling with Heteroaryl Halides (Note: This table is a generalized representation based on typical Suzuki-Miyaura reactions of heteroaryl halides.)

| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | n-Butanol | 100 | High |

| 2 | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | CsF | 1,4-Dioxane | 110 | Moderate to High |

| 3 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | High |

| 4 | 5-Iodopyrimidine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | High |

A key advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance, which allows for the synthesis of complex molecules without the need for extensive protecting group strategies. rsc.org When using this compound, the reaction is expected to be compatible with a wide range of functional groups on the coupling partner. These include, but are not limited to:

Electron-donating groups: ethers (e.g., -OMe), alkyls, and amines.

Electron-withdrawing groups: nitro (-NO₂), cyano (-CN), esters (-COOR), and ketones (-COR).

Halogens: allowing for sequential cross-coupling reactions.

Sterically hindered groups: ortho-substituted aryl halides can often be coupled effectively with the appropriate choice of bulky phosphine (B1218219) ligands.

However, certain functional groups can interfere with the catalytic cycle. For instance, substrates with acidic protons, such as phenols and carboxylic acids, may require protection or the use of a stronger base. nih.gov

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligand. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive aryl iodides and bromides, more challenging substrates, such as aryl chlorides and sterically hindered partners, often require more sophisticated catalyst systems. mdpi.comorganic-chemistry.org

Buchwald and Fu have developed a range of bulky, electron-rich phosphine ligands that have proven to be exceptionally effective in Suzuki-Miyaura couplings. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) can significantly enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and broader substrate scope. organic-chemistry.orgorganic-chemistry.org Indolyl phosphine ligands have also been developed and shown to be effective for the coupling of aryl tosylates. organic-chemistry.org

The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes, can also influence the reaction efficiency. researchgate.netacs.org

When considering the arylation of a molecule using this compound, the regioselectivity is inherently controlled by the position of the boronic acid group at C2 of the indole (B1671886) ring. This ensures that the new C-C bond is formed exclusively at this position.

Conversely, in reactions where the indole ring itself is being functionalized, the N-tosyl group plays a significant role in directing the regioselectivity. The direct C-H arylation of N-sulfonylindoles can be controlled to occur at either the C2 or C3 position by the choice of catalyst and ligands. rsc.org While this is not a direct application of the boronic acid, it highlights the importance of the N-sulfonyl group in modulating the reactivity of the indole core. In the context of Suzuki-Miyaura reactions involving a halogenated indole derivative, the position of the halogen will dictate the site of coupling. For instance, a 7-bromo-1H-indazole derivative has been shown to undergo regioselective Suzuki-Miyaura coupling at the C7 position. semanticscholar.org

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the well-known Suzuki-Miyaura coupling, the unique electronic and steric environment of this compound enables its participation in a variety of other transition metal-catalyzed cross-coupling reactions.

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. chemistryviews.orgnih.gov this compound can serve as a coupling partner in oxidative C-H arylation reactions, where a C-H bond on another molecule is directly converted into a C-C bond with the indole scaffold. Ruthenium-catalyzed C-H arylation of heteroarenes like indoles with boronic acids is a notable example of this transformation. chemistryviews.orgnih.gov In these reactions, the transition metal catalyst activates a C-H bond, often at the C-2 position of another indole or a different heterocycle, which then couples with the boronic acid.

The N-tosyl group plays a crucial role by modifying the electronic properties of the indole ring, while the boronic acid acts as the aryl source. nih.gov These reactions are typically performed under oxidative conditions to facilitate the catalytic cycle. chemistryviews.org The tolerance of such reactions to various functional groups, including halides, makes them highly valuable for the synthesis of complex molecules, allowing for subsequent selective modifications. chemistryviews.orgnih.gov

Table 1: Examples of Ru-Catalyzed C-H Arylation with Boronic Acids

| Catalyst | Oxidant | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | Cu(OAc)₂ | tAmylOH | 120 | C2-arylation of indoles | nih.gov |

This table is illustrative of typical conditions for the C-H arylation of indoles with boronic acids.

The presence of multiple reactive sites in the indole molecule presents a challenge for site-selective functionalization. nih.gov The N-tosyl group on this compound can act as a directing group, influencing the regioselectivity of further transformations. Directing groups are commonly employed to achieve C-H functionalization at positions that are typically less reactive, such as the C4 to C7 positions on the indole's benzene (B151609) ring. nih.gov

While the C-2 position is occupied by the boronic acid, the N-tosyl group can facilitate metalation at other positions. For instance, metalation of N-tosyl indole intermediates followed by alkylation has been used as a strategy in the synthesis of complex indole alkaloids. nih.gov This allows for a divergent approach where, after an initial coupling reaction via the boronic acid, subsequent functionalization can be directed to another position on the indole nucleus, governed by the electronic and steric influence of the tosyl group. This chemoselectivity is critical in multi-step syntheses, preserving the integrity of the boronic acid moiety for later-stage coupling reactions.

Transformations of the Boronic Acid Moiety

The boronic acid group is not merely a handle for cross-coupling but is itself a functional group amenable to various chemical transformations.

Boronic acids readily and reversibly form boronate esters upon reaction with diols. sigmaaldrich.com This derivatization is a common strategy to enhance the stability and modify the reactivity of the parent boronic acid. This compound can be converted into various esters, with pinacol (B44631) esters being the most common. These esters are generally more stable, crystalline, and less prone to side reactions like protodeboronation, and they are fully compatible with Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.com

Another important class of derivatives is the N-methyliminodiacetic acid (MIDA) boronates. These "caged" boronic acid surrogates exhibit remarkable stability towards a wide range of harsh reaction conditions but can be readily deprotected under mild aqueous basic conditions to liberate the free boronic acid. sigmaaldrich.com This allows for complex, multi-step synthetic sequences where the boronic acid functionality needs to be masked until a specific step.

Table 2: Common Boronate Derivatives and Their Features

| Derivative Name | Reagent | Key Features | Reference |

|---|---|---|---|

| Pinacol Boronate Ester | Pinacol | Increased stability, air- and chromatography-stable, compatible with cross-coupling | sigmaaldrich.comnih.gov |

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. wikipedia.org This is a frequent and often undesired side reaction in processes that utilize boronic acids, particularly under aqueous or protic conditions. wikipedia.orged.ac.uk The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors such as the substrate's electronic properties, pH, temperature, and the presence of metal catalysts. wikipedia.orgresearchgate.net

For this compound, the electron-withdrawing nature of the N-tosyl group can influence the stability of the C-B bond. Mechanistic studies have shown that the reaction pH is a critical factor, as it determines the speciation of the boronic acid (neutral acid vs. anionic boronate). wikipedia.orgresearchgate.net While often a side reaction to be minimized, deliberate protodeboronation can also be employed as a synthetic strategy, for instance, to remove a blocking group after it has served its purpose in directing other functionalizations. wikipedia.org Gold-catalyzed protodeboronation has been developed as a mild method that tolerates many functional groups. organic-chemistry.org

Reactivity of the Indole Nucleus under N-Tosyl Protection

The N-tosyl group is a strong electron-withdrawing group that significantly alters the electronic character of the indole ring. In an unprotected indole, the pyrrolic ring is electron-rich and highly reactive towards electrophiles, particularly at the C-3 position. The N-tosyl group reverses this polarity, making the indole nucleus significantly less nucleophilic and less susceptible to electrophilic attack. libretexts.orgyoutube.com

This deactivation, however, facilitates other types of reactions. The tosyl group enhances the acidity of the proton at the C-2 position, aiding in directed ortho-metalation strategies. It also activates the indole ring towards nucleophilic attack, a reactivity pattern not typically observed for indoles. libretexts.orglibretexts.org For example, N-tosyl indoles can undergo reactions with organometallic reagents that add to the indole core. nih.gov

The tosyl group is valued for its stability under a wide range of reaction conditions, but it can be removed when desired. Various methods for N-detosylation have been developed, including the use of bases like cesium carbonate or sodium hydride, or reducing agents. researchgate.netlookchem.com The choice of deprotection method must be compatible with other functional groups present in the molecule.

Table 3: Summary of N-Tosyl Group's Influence on Indole Reactivity

| Property | Unprotected Indole | N-Tosyl Indole |

|---|---|---|

| Electronic Nature | Electron-rich | Electron-deficient |

| Reactivity towards Electrophiles | High (favors C3) | Low (deactivated) |

| Reactivity towards Nucleophiles | Low | Enhanced |

| Acidity of C-H bonds | Low | Increased (especially at C2) |

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In a typical indole molecule, the pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. The reaction overwhelmingly favors the C3 position, driven by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.

The introduction of a tosyl group at the N1 position drastically alters this reactivity profile. As a strong electron-withdrawing group, the tosyl substituent deactivates the entire indole system towards electrophilic attack by pulling electron density away from the ring. Despite this deactivation, the underlying preference for substitution on the pyrrole ring remains.

For this compound, two key factors govern the regioselectivity of any potential EAS reaction:

Electronic Effects : The deactivating N-tosyl group reduces the nucleophilicity of all positions, but C3 remains the most electron-rich site on the pyrrole ring.

Steric and Directing Effects : The boronic acid group at C2 presents a significant steric barrier to electrophilic attack at the adjacent C3 position. Furthermore, the boronic acid group itself is a deactivating meta-director on a benzene ring, though its directing effect on a heterocyclic system like indole is less predictable without specific experimental data.

Given these factors, electrophilic substitution on this compound is expected to be challenging. If a reaction were forced under harsh conditions, substitution would likely be directed away from the sterically hindered and electronically complex C3 position. Potential, albeit unfavored, sites for substitution would be on the benzene ring, primarily at the C5 position, which is electronically favored over C4, C6, and C7 in many N-substituted indoles. However, proteodeboronation (cleavage of the C-B bond) could be a significant competing reaction under the acidic conditions often required for EAS.

| Position | Predicted Reactivity | Rationale |

| C3 | Very Low | Strong steric hindrance from the C2-boronic acid group; electronic deactivation by N-tosyl group. |

| C4 | Low | Deactivated by N-tosyl group; less favorable than C5. |

| C5 | Low, but most likely on benzene ring | Electronically favored position on the benzenoid ring for many N-substituted indoles. |

| C6 | Low | Deactivated by N-tosyl group. |

| C7 | Very Low | Steric hindrance from the tosyl group and deactivation. |

Nucleophilic Attack and Dearomatization Pathways

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, offering a powerful strategy for increasing molecular complexity. Nucleophilic attack on an indole ring is generally difficult due to its electron-rich nature. However, the presence of the electron-withdrawing N-tosyl group diminishes this electron density, making the indole system more susceptible to nucleophilic addition, which can initiate a dearomatization cascade.

In the context of this compound, a potential pathway involves the dearomative coupling of the indole with a suitable reaction partner. Research on related systems has shown that indole boronates can undergo reactions where the boronate complex engages with an electrophile, leading to a dearomatized intermediate. For instance, a reaction could theoretically proceed via attack of a nucleophile at the C3 position, facilitated by the electron-withdrawing nature of the adjacent C2-boronic acid and the N-tosyl group. This would disrupt the aromaticity of the pyrrole ring.

Another possibility involves the boronic acid group itself. Boronic acids can form tetracoordinate boronate complexes with nucleophiles. Such a complex at the C2 position could potentially participate in a subsequent intramolecular migration or reaction that leads to a dearomatized product. While specific examples for this compound are not documented, catalytic asymmetric dearomatization of N-heterocycles is a known strategy, suggesting that under the right catalytic conditions, this substrate could undergo such transformations. mit.edu

Allylation Reactions

Boronic acids and their ester derivatives are key reagents in allylation reactions, most notably the Petasis and Suzuki-Miyaura reactions. mdpi.com The primary role of this compound in this context would be as a nucleophilic partner in a cross-coupling reaction. While not a direct "allylation of the indole," the compound can serve as a source of the 1-tosylindol-2-yl group, which can be coupled with an allylic partner.

A typical transformation would be a Suzuki-Miyaura cross-coupling with an allylic halide or acetate. This reaction would proceed via a palladium catalyst to form a C2-allyl-1-tosylindole. The boronic acid functionality is consumed in this process.

| Reactants | Catalyst/Reagents | Product | Reaction Type |

| This compound + Allyl Bromide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Allyl-1-(p-toluenesulfonyl)indole | Suzuki-Miyaura Coupling |

| This compound + Allyl Acetate | Pd Catalyst, Base | 2-Allyl-1-(p-toluenesulfonyl)indole | Suzuki-Miyaura Coupling |

Conversely, reactions where the indole ring itself is allylated at another position (e.g., C3) using an external allylboronate reagent are also conceivable. In such a scenario, the existing C2-boronic acid would likely remain intact, provided the reaction conditions are sufficiently mild to avoid proteodeboronation. Research has demonstrated the γ-selective allylation at the C2-position of certain indoles using potassium allyltrifluoroborates, suggesting the indole core can act as an electrophile after tautomerization. acs.org

C5-H Functionalization

Directing chemical reactions to a specific C-H bond on the benzene ring of an indole is a significant synthetic challenge due to the higher intrinsic reactivity of the C-H bonds on the pyrrole ring. Functionalization at the C5 position requires overcoming this selectivity issue.

For this compound, direct C5-H functionalization is not straightforward as there is no strong directing group to favor this position. The N-tosyl group does not provide strong regiocontrol over the benzenoid ring positions. Most successful C-H functionalization strategies on the indole's benzene ring rely on transition-metal-catalyzed processes, often requiring a directing group installed elsewhere on the molecule to position the catalyst correctly.

In the absence of a dedicated directing group, achieving C5 selectivity would depend on the intrinsic electronic properties of the N-tosylated indole nucleus and the specific catalytic cycle of the chosen transformation. Some iridium-catalyzed borylation reactions have shown selectivity for the C7 position of N-protected indoles, while other methods have targeted the C6 position. nih.gov Without specific experimental data for the C2-boronic acid substituted substrate, predicting the outcome of a C-H functionalization reaction at C5 remains speculative. A plausible approach would involve a two-step sequence: halogenation of the indole at the C5 position, followed by a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to install the desired functionality.

Mechanistic Insights into Reactions Involving 1 P Toluenesulfonyl Indole 2 Boronic Acid

Detailed Mechanisms of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and it proceeds through a well-defined catalytic cycle involving a palladium catalyst. nih.gov The cycle for the coupling of 1-(p-toluenesulfonyl)indole-2-boronic acid with an organic halide (Ar-X) consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex, typically bearing phosphine (B1218219) ligands. nih.govcsbsju.edu In the first step, the organic halide (or triflate) undergoes oxidative addition to the Pd(0) center. libretexts.org This process involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium, resulting in a square planar palladium(II) complex. nih.gov The oxidation state of palladium changes from 0 to +2. youtube.com

This step is often the rate-determining step of the entire catalytic cycle. libretexts.orgmdpi.com The reactivity of the organic halide is a critical factor, with the rate of oxidative addition generally following the order of C–I > C–OTf > C–Br >> C–Cl. libretexts.orgmdpi.com For substrates like N-protected haloindoles, electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step. libretexts.org

Table 1: General Reactivity Order in Oxidative Addition

| Feature | Order of Reactivity |

| Leaving Group (X) | I > OTf > Br >> Cl |

| Hybridization | C(sp²)–X > C(sp³)–X |

This table illustrates the general reactivity trends for the organic halide in the oxidative addition step of the Suzuki-Miyaura coupling.

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. rsc.orgwikipedia.org This step requires the activation of the boronic acid by a base. organic-chemistry.org

The precise mechanism of transmetalation has been a subject of extensive study. Two primary pathways are considered:

The Boronate Pathway : The base (e.g., OH⁻) reacts with the this compound to form a more nucleophilic trihydroxyborate species, [R-B(OH)₃]⁻. deepdyve.comresearchgate.netacs.org This anionic boronate then reacts with the Pd(II)-halide complex to transfer the indolyl group to the palladium center. nih.gov

The Oxo-Palladium Pathway : Alternatively, the base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex. researchgate.net This palladium hydroxide (B78521) species then reacts with the neutral boronic acid. nih.govresearchgate.net

The final step of the catalytic cycle is reductive elimination. fiveable.me In this step, the two organic groups (the indolyl group from the boronic acid and the aryl/vinyl group from the organic halide) coupled on the palladium(II) center are expelled to form the new carbon-carbon bond of the final product. youtube.comwikipedia.org This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. fiveable.meyonedalabs.com

For reductive elimination to occur, the diorganopalladium(II) intermediate must typically adopt a cis configuration. If the intermediate formed after transmetalation is in a trans configuration, a trans-to-cis isomerization must precede the final bond-forming step. libretexts.orgyoutube.com This step is generally fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond. fiveable.me

The ligands coordinated to the palladium center play a multifaceted role throughout the catalytic cycle, profoundly influencing catalyst stability, activity, and selectivity. organic-chemistry.org

Oxidative Addition : Electron-rich and bulky ligands, such as trialkylphosphines or biarylphosphines (e.g., SPhos), can accelerate the oxidative addition step by stabilizing the resulting electron-deficient Pd(II) center. libretexts.orgresearchgate.net

Reductive Elimination : Bulkier ligands can also promote reductive elimination by creating steric crowding around the metal center, which favors the formation of the product and the lower-coordination Pd(0) species. libretexts.org

The efficiency of the catalytic cycle turnover is a delicate balance of the rates of the individual steps, each of which is influenced by the steric and electronic properties of the chosen ligands. researchgate.net

Mechanisms of C-H Borylation

Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing organoboron compounds like this compound, avoiding the need for pre-functionalized starting materials. acsgcipr.orgresearchgate.netrsc.org

The iridium-catalyzed C-H borylation of arenes and heteroarenes is a predominant method. nih.gov The mechanism for the borylation of N-tosylindole typically involves an Ir(III)/Ir(V) or Ir(I)/Ir(III) catalytic cycle. nih.gov While often described as a formal oxidative addition of the C-H bond to the metal, the key interaction can be viewed as an electrophilic attack by the electron-deficient, catalytically active metal species on the electron-rich C-H bond of the indole (B1671886) ring. rsc.org

For indoles, C-H borylation can be directed to various positions. While unprotected indoles often undergo borylation at the C3 position, the presence of an N-sulfonyl protecting group and specific catalytic systems can direct the borylation to other positions, such as C2 or C7. rsc.orgresearchgate.netnih.gov

The generally accepted mechanism for iridium-catalyzed borylation involves several key steps:

Catalyst Activation : An iridium precatalyst reacts with the boron source (e.g., bis(pinacolato)diboron (B136004), B₂pin₂) to form an active iridium-boryl complex, often an iridium tris(boryl) species. nih.gov

C-H Activation : This active species then interacts with the N-tosylindole. The iridium center, rendered electrophilic by the boryl ligands, coordinates to the C-H bond. This leads to the cleavage of the C-H bond and the formation of an indolyl-iridium-hydride intermediate.

Reductive Elimination : The indolyl and boryl groups on the iridium center undergo reductive elimination to form the C-B bond of the product, this compound pinacol (B44631) ester. This step regenerates a reduced iridium species that can be re-oxidized by the diboron (B99234) reagent to restart the cycle. nih.gov

The regioselectivity of the borylation is highly dependent on steric factors, electronic effects, and the potential for directing group interactions. rsc.orgrsc.org In the case of N-substituted indoles, the catalyst can be directed to a specific C-H bond, overriding the intrinsic reactivity of the heterocycle. rsc.orgnih.gov

Table 2: Key Features of Metal-Catalyzed C-H Borylation

| Feature | Description |

| Common Catalysts | Iridium, Rhodium complexes acsgcipr.orgresearchgate.net |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) nih.gov |

| Key Intermediate | Metal-boryl complex (e.g., Ir-tris(boryl)) nih.gov |

| C-H Activation | Often viewed as electrophilic attack by the metal center or oxidative addition rsc.org |

| Selectivity Control | Steric hindrance, electronic effects, directing groups rsc.org |

This table summarizes the principal components and controlling factors in the metal-catalyzed C-H borylation for synthesizing arylboronic esters.

Metal-Free Pathways: Radical Mechanisms and Borane (B79455) Activation

Recent advancements in organic synthesis have highlighted the utility of metal-free pathways for C-H borylation and related transformations, offering cost-effective and environmentally benign alternatives to traditional transition-metal-catalyzed methods. nih.gov In the context of indole boronic acids, these pathways often involve unique mechanisms of borane activation or the generation of radical intermediates.

One prominent metal-free strategy involves the activation of borane precursors to generate reactive electrophilic boron species. For instance, the reaction of indoles with catecholborane (CatBH) can be catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). acs.org This process is understood to proceed through the activation of the B-H bond of catecholborane, forming a highly reactive boron electrophile that then attacks the electron-rich C3 position of the indole. acs.org Another approach postulates the in situ formation of borane (BH₃)-related species from precursors like pinacolborane (HBpin) in the presence of a promoter such as benzoic acid. nih.govacs.org This generated borane adduct reacts with the indole, leading to the C2-borylated product through a transborylation step. acs.org

Radical mechanisms, while less common for direct C-H borylation of indoles, are pivotal in other transformations involving boronic acids. Photoredox catalysis, for example, can generate radical species from boronic acids or their derivatives. researchgate.net Although not specific to this compound, general studies show that alkyl boronic acids can serve as radical precursors. researchgate.net In such photoredox processes, an excited photocatalyst can initiate a single-electron transfer (SET) event, leading to the formation of highly active open-shell species from the boronic acid derivative. researchgate.net These radical intermediates can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions.

The table below summarizes selected metal-free borylation methods for indoles, illustrating different activation pathways.

| Borylating Agent | Catalyst/Promoter | Proposed Activation Mechanism | Position Selectivity | Reference |

|---|---|---|---|---|

| Catecholborane (CatBH) | B(C₆F₅)₃ | Lewis acid activation of B-H bond to form electrophilic boron species. | C3 | acs.orgacs.org |

| Pinacolborane (HBpin) | Benzoic Acid | In situ formation of a reactive BH₃ species. | C2 | nih.govacs.org |

| N-heterocyclic carbene borane | Iodine (I₂) | Formation of an electrophilic boron adduct via reaction with HI. | C2 | nih.govacs.org |

Role of the N-Tosyl Group as a Directing Group or Electronic Modifier

The N-tosyl (p-toluenesulfonyl) group on the indole nitrogen is not merely a protecting group; it plays a crucial role in modulating the electronic properties and reactivity of the indole ring. nih.gov As a potent electron-withdrawing group, the tosyl substituent significantly influences the nucleophilicity of the indole core. mdpi.com

This electronic modification has profound consequences for the regioselectivity of subsequent reactions. The introduction of an electron-withdrawing group on the indole nitrogen increases the acidity of the N-H proton (in the parent indole) and can alter the typical reaction pathways. mdpi.com For instance, in N-tosylindoles, the electron density at the C3 position is reduced, which can disfavor typical electrophilic substitution at this site. Conversely, this electronic perturbation can enable reactions at other positions. Research has shown that an electron-withdrawing group on the nitrogen facilitates mild C2 halogenation of the indole ring. organic-chemistry.org In some oxidative coupling reactions, N-tosylindoles have been shown to be viable substrates, demonstrating that the group, while electron-withdrawing, does not completely deactivate the ring toward certain types of functionalization. nih.gov

Furthermore, the steric bulk of the tosyl group can influence the approach of reagents, thereby imparting a degree of steric direction. While its role as a classical chelating directing group is less common in this specific context compared to others, its electronic influence is a dominant factor in controlling reactivity. For example, in Diels-Alder reactions where the indole 2,3-double bond acts as a dienophile, the reactivity is enhanced by electron-withdrawing substituents at the C3 position, a scenario that is electronically complemented by the N-tosyl group. acs.org The deprotection of the N-tosyl group can be challenging, though methods using reagents like cesium carbonate or sodium hydride have been developed, with reaction rates being influenced by other substituents on the indole ring. researchgate.netlookchem.com

Mechanistic Aspects of Multicomponent Reactions (e.g., Petasis Reaction)

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. wikipedia.org this compound can serve as the boronic acid component in such transformations, leading to the synthesis of complex indole-containing structures. The mechanism involves a series of equilibrium steps culminating in an irreversible carbon-carbon bond-forming event. organic-chemistry.org

N-substituted indoles can also participate as the amine equivalent in unconventional Petasis reactions. wikipedia.org In these cases, the reaction begins with the nucleophilic attack from the C3 position of the indole onto the aldehyde. wikipedia.org

Boronic Acid as a Lewis Acid in Activation

A key mechanistic feature of the Petasis reaction is the role of the boronic acid, which functions as a Lewis acid to activate the reaction components. The reaction is initiated by the condensation of the amine and the aldehyde to form a carbinolamine intermediate. researchgate.net The boronic acid then reacts with the hydroxyl group of this carbinolamine.

This interaction forms a tetracoordinate boronate species, often referred to as an "ate complex". mdpi.comnih.gov The formation of this boronate complex is crucial as it activates the system for the subsequent C-C bond formation. By converting the hydroxyl group into a boronate ester, the elimination of water is facilitated, leading to the formation of a highly electrophilic iminium ion. The boronate complex is believed to be the key intermediate that facilitates the nucleophilic addition of the boronic acid's organic substituent to the iminium carbon. nih.gov In certain substrates, such as those containing a nearby hydroxyl or phenol (B47542) group, this activation is significantly enhanced, leading to the formation of a tetrahedral boronate salt that is primed for intramolecular transfer of the aryl or vinyl group. researchgate.netmdpi.com

Intermediate Formation and Stereochemical Control

The Petasis reaction proceeds through several key intermediates that dictate the final product structure and stereochemistry. organic-chemistry.org After the initial formation of the carbinolamine and its subsequent reaction with the boronic acid to form the boronate "ate" complex, dehydration occurs to generate an iminium ion. mdpi.com The crucial bond-forming step is the irreversible transfer of the organic group (in this case, the N-tosyl-indolyl group) from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is often proposed to occur intramolecularly from the "ate" complex. organic-chemistry.org

Stereochemical control in the Petasis reaction is a significant feature, particularly when chiral substrates are employed. wikipedia.org The use of chiral amines or α-hydroxy aldehydes can lead to high levels of diastereoselectivity. wikipedia.orgresearchgate.net For example, reactions involving chiral amines like N-benzylphenylglycinol have demonstrated excellent yield and diastereoselectivity. researchgate.net The stereochemical outcome is determined during the nucleophilic addition to the iminium intermediate. The pre-organization of the substrates within the boronate complex can create a sterically biased environment, favoring attack from one face of the iminium ion.

When chiral α-hydroxy aldehydes are used, the boronic acid can react with the chiral hydroxyl group to form a chiral boronate species. This is followed by a side-selective, intramolecular transfer of the boronic acid's organic group to the iminium carbon, resulting in a highly diastereoselective transformation. wikipedia.org The addition of external Lewis acids, such as InBr₃, has also been shown to promote high diastereoselectivity in certain systems by forming a chelated intermediate that directs the nucleophilic attack. nih.govacs.org

| Intermediate | Formation | Role in Mechanism |

|---|---|---|

| Carbinolamine | Condensation of an amine and an aldehyde. | Precursor to the boronate complex. |

| Boronate "Ate" Complex | Reaction of the carbinolamine's hydroxyl group with the boronic acid. | Activates the system, facilitates iminium ion formation and holds the nucleophilic group. |

| Iminium Ion | Dehydration of the carbinolamine/boronate complex. | The key electrophile for the C-C bond-forming step. |

Advanced Synthetic Applications and Derivatives of 1 P Toluenesulfonyl Indole 2 Boronic Acid

Construction of Complex Indole-Based Architectures

The utility of 1-(p-toluenesulfonyl)indole-2-boronic acid as a precursor for intricate indole-containing structures is well-established. Its participation in powerful cross-coupling reactions allows for the direct and regioselective introduction of substituents at the 2-position, paving the way for the synthesis of diverse and complex molecular frameworks.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. nih.govnih.gov Indolylboronic acids are excellent nucleophilic partners in these palladium-catalyzed reactions. nih.gov this compound can be effectively coupled with a variety of aryl and heteroaryl halides or triflates to produce 2-arylindoles, which are prevalent scaffolds in medicinal chemistry and materials science. nih.gov The reaction typically proceeds under mild conditions with high yields and excellent functional group tolerance. nih.gov

The general scheme for this transformation involves the reaction of the indole-2-boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

While specific examples for the N-tosyl derivative are specialized, the general utility is demonstrated by analogous N-protected indole-2-boronic acids in Ru-catalyzed C-H arylation reactions, showcasing the broad applicability of this building block. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of 2-Arylindoles

| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 3-Iodopyridine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85-95 |

| 3 | 1-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >90 |

Note: Data presented are representative examples based on established Suzuki-Miyaura coupling methodologies for indole (B1671886) boronic acids.

Furthermore, this methodology can be extended to the synthesis of polyindoles. Through iterative Suzuki-Miyaura coupling sequences using dihaloaromatic linkers or by polymerizing appropriately functionalized indole monomers, materials with interesting photophysical and electronic properties can be accessed. ias.ac.inresearchgate.net

The boronic acid functionality at the C2-position is a key feature for constructing fused heterocyclic systems, where additional rings are annulated onto the indole core. ias.ac.in A powerful strategy for achieving this is the Larock indole synthesis, which can be adapted to produce functionalized 2-borylated indoles under mild conditions. nih.govwikipedia.org These intermediates, such as those protected with an N-methyliminodiacetyl (BMIDA) group, are stable analogues of boronic acids and can be directly synthesized via a Larock-type annulation of a 2-iodoaniline (B362364) with an alkynylboron species. nih.gov

This method avoids the need for protecting groups on the indole nitrogen during the annulation and allows for the regioselective synthesis of C2-borylated indoles. nih.gov The resulting borylated indole is a versatile platform that can undergo subsequent intramolecular or intermolecular reactions to forge the fused ring system. This approach has been successfully applied to the modular synthesis of complex natural products, such as the Aspidosperma alkaloid goniomitine, demonstrating its power in building intricate, fused architectures. nih.gov

Spirocyclic indoles and oxindoles are a prominent class of compounds found in numerous natural products and pharmaceuticals. rsc.org Their synthesis is often challenging due to the difficulty in constructing the quaternary spiro-center. While direct examples employing this compound are not prevalent, its role as a synthetic linchpin can be envisioned in multi-step sequences.

A plausible strategy involves an initial cross-coupling reaction (e.g., Suzuki-Miyaura) to attach a side chain to the C2-position of the indole. This appended chain would contain the necessary functionality to participate in a subsequent intramolecular cyclization, thereby forming the spiro-center. For instance, the attached chain could contain an activated alkene, which could undergo an intramolecular Heck reaction, or a nucleophilic group that could engage in an NBS-induced annulation to form the spirocyclic system. rsc.org The boronic acid serves as the critical handle for the initial C-C bond formation that sets the stage for the key spirocyclization event.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net Boronic acids are frequently employed as one of the key components in these convergent synthetic strategies. nih.gov

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that involves the condensation of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to generate substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

While literature specifically detailing the use of this compound is scarce, a close analogue, N-Boc-indole-2-boronic acid, has been successfully employed in a Petasis-type reaction. acs.org In this report, the indole boronic acid was reacted with an amine and a glyoxylate (B1226380) derivative to afford α-indole-substituted lactones in high yields. acs.org However, it has also been noted that the use of N-Boc protected indolylboronic acids in other asymmetric Petasis reactions can sometimes lead to products with low enantioselectivities. mdpi.com The analogous reactivity profile suggests that this compound is a viable substrate for PBM reactions, providing a direct route to complex amine derivatives bearing a C2-indolyl moiety.

Table 2: Example of a Petasis-Type Reaction with an N-Protected Indole-2-Boronic Acid Analogue

| Boronic Acid Component | Amine Component | Carbonyl Component | Product Type | Reference |

| N-Boc-indole-2-boronic acid | Secondary Amine | Ethyl Glyoxylate | α-Indole-γ-substituted lactone | acs.org |

Cascade reactions, also known as domino reactions, involve a sequence of transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. rsc.org This approach rapidly builds molecular complexity from simple starting materials. This compound is an ideal starting material for designing such cascades.

A hypothetical but synthetically powerful cascade could begin with a palladium-catalyzed Suzuki-Miyaura coupling of the indole-2-boronic acid with an ortho-functionalized aryl halide (e.g., 2-bromobenzaldehyde). The resulting 2-arylindole product, still in the same reaction vessel, could then undergo an intramolecular cyclization or condensation reaction. For example, the aldehyde functionality could react with the indole nitrogen (following in-situ deprotection of the tosyl group) or another nucleophilic site to form a new fused polycyclic indole system. nih.gov Such one-pot sequences, which combine cross-coupling with cyclization, are highly efficient and represent an advanced application of this versatile building block. researchgate.netnih.gov

Precursors for Further Functionalization

This compound is a highly versatile synthetic intermediate, not merely for its direct use in cross-coupling reactions, but as a precursor for a wide array of other functionalized indole derivatives. Its strategic design, featuring a reactive boronic acid group at the C2 position and a robust p-toluenesulfonyl (tosyl) protecting group on the indole nitrogen, allows for selective and sequential chemical modifications. This dual functionality enables its use as a foundational scaffold for building more complex molecular architectures.

Derivatization of the Boronic Acid to Other Functional Groups (e.g., hydroxyl, halogen)

The boronic acid moiety at the C2 position of the indole ring is a synthetic linchpin that can be readily transformed into various other essential functional groups through well-established ipso-substitution reactions. This capability significantly broadens the synthetic utility of the parent compound, allowing for the introduction of hydroxyl and halogen groups, which are themselves valuable handles for subsequent transformations.

Hydroxylation: The conversion of arylboronic acids to the corresponding phenols is a fundamental and widely practiced transformation. For this compound, this oxidative hydroxylation provides a direct route to 1-(p-toluenesulfonyl)indol-2-ol. This reaction is typically achieved under mild conditions using common oxidizing agents. A variety of methods have been developed that avoid the use of transition metals, which is often preferred in pharmaceutical synthesis to prevent metal contamination. rsc.org For instance, reagents such as hydrogen peroxide (H₂O₂), Oxone®, and tertiary amine N-oxides can efficiently mediate this transformation. rsc.orgnih.gov The reaction generally proceeds rapidly at ambient temperature and demonstrates broad functional group tolerance. nih.gov

Halogenation: The boronic acid group can also be replaced by a halogen atom (F, Cl, Br, I) in a regioselective manner. This ipso-halogenation is a powerful tool for introducing a synthetically versatile handle onto the indole core. N-halosuccinimides (NCS, NBS, NIS) are common and effective reagents for this purpose. organic-chemistry.org The reaction of an arylboronic acid with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically proceeds under mild conditions to afford the corresponding bromo- and iodo-arenes in high yields. nih.govorganic-chemistry.org The synthesis of aryl chlorides from boronic acids using N-chlorosuccinimide (NCS) can also be achieved, sometimes requiring a catalyst or specific conditions to enhance the reactivity of NCS. acs.orgnih.gov These halogenated indoles are valuable precursors for a multitude of subsequent cross-coupling reactions, further expanding their synthetic potential.

The table below summarizes common conditions for these transformations.

| Transformation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Hydroxylation | H₂O₂ or Amine N-oxide | Aqueous or organic solvent, Room Temperature | 1-(p-Toluenesulfonyl)indol-2-ol |

| Bromination | N-Bromosuccinimide (NBS) | Solvent (e.g., CH₃CN/H₂O), Room Temperature | 2-Bromo-1-(p-toluenesulfonyl)indole |

| Iodination | N-Iodosuccinimide (NIS) | Solvent (e.g., CH₃CN), Room Temperature | 2-Iodo-1-(p-toluenesulfonyl)indole |

| Chlorination | N-Chlorosuccinimide (NCS) / NaCl | Aqueous solvent, Room Temperature | 2-Chloro-1-(p-toluenesulfonyl)indole |

Sequential Functionalization of the Indole Core

A key advantage of the 1-(p-toluenesulfonyl)indole scaffold is the ability to perform sequential functionalization reactions. After an initial reaction utilizing the C2-boronic acid (e.g., a Suzuki-Miyaura coupling), the indole core remains available for further modification at other positions (C3, C4, C5, C6, C7). The electron-withdrawing N-tosyl group not only protects the indole nitrogen but also influences the reactivity and regioselectivity of subsequent C–H functionalization reactions. mdpi.com

Direct C–H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. chim.it For the N-tosyl indole system, various transition-metal-catalyzed protocols have been developed to selectively introduce substituents at specific positions on the benzene (B151609) portion of the indole ring. For example, palladium-catalyzed C-H activation can be directed to the C3, C4, or C7 positions depending on the specific directing group, ligands, and reaction conditions employed. beilstein-journals.orgnih.gov

This allows for a stepwise diversification strategy:

C2 Functionalization: The C2-boronic acid is used in a primary coupling reaction (e.g., Suzuki, Chan-Lam) to install a desired substituent.

C-H Functionalization: The resulting 2-substituted-1-tosylindole is then subjected to a second, regioselective C-H functionalization reaction at another position on the indole ring.

This sequential approach enables the controlled and predictable synthesis of highly substituted, complex indole derivatives that would be difficult to access through other means.

| Position | Reaction Type | Catalyst/Reagent System (Example) | Reference Reaction |

|---|---|---|---|

| C3 | Alkenylation | Pd(OAc)₂ / Benzoquinone | Oxidative Heck Reaction |

| C4 | Arylation | Pd(OAc)₂ / Directing Group at C3 | Directed C-H Arylation |

| C7 | Arylation | Pd(OAc)₂ / Ligand Control | Directed C-H Arylation |

| C3 | Alkylation | CuI / Tosylhydrazone | Carbene C-H Insertion researchgate.net |

Generation of Chemically Diverse Compound Libraries

The synthetic versatility of this compound makes it an ideal starting scaffold for the generation of chemically diverse compound libraries, a cornerstone of modern drug discovery and chemical biology. nih.gov The concept of divergent synthesis, where a single, advanced intermediate is converted into a multitude of distinct final products, is perfectly exemplified by the strategic use of this compound. digitellinc.com

By combining the derivatization of the boronic acid (Section 5.3.1) with the sequential functionalization of the indole core (Section 5.3.2), a vast chemical space can be explored from a single starting material. This strategy allows for the systematic variation of substituents at multiple positions around the indole scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A typical workflow for library generation could be:

Scaffold Preparation: Start with this compound.

First Diversification Point (C2):

Perform Suzuki-Miyaura coupling with a library of aryl/heteroaryl halides.

Alternatively, convert the boronic acid to a hydroxyl or halogen group to open up different reaction pathways (e.g., etherification, Sonogashira coupling).

Second Diversification Point (Indole Core):

Take the products from the first step and subject them to a range of regioselective C-H functionalization reactions to introduce a second point of diversity at the C3, C4, or C7 positions.

Final Modification (Optional):

Remove the N-tosyl protecting group to expose the indole N-H, which can be further functionalized.

This multi-directional approach allows for the creation of libraries with significant structural and functional diversity from a common, readily accessible precursor. mdpi.comnih.gov The indole scaffold is a privileged structure in medicinal chemistry, and the ability to systematically decorate it at multiple positions is of high value for identifying novel bioactive molecules.

| Scaffold | Diversification at C2 (via Boronic Acid) | Diversification at C-X (via C-H Activation) | Resulting Library |

|---|---|---|---|

| 1-(p-Toluenesulfonyl)indole | Aryl Group (Suzuki Coupling) | Alkenyl Group at C3 | 2-Aryl-3-alkenyl-indoles |

| Hydroxyl Group (Oxidation) | Aryl Group at C7 | 2-Hydroxy-7-aryl-indoles | |

| Bromo Group (Halogenation) | Alkyl Group at C4 | 2-Bromo-4-alkyl-indoles |

Computational and Theoretical Investigations on Indole Boronic Acid Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become a cornerstone for investigating the mechanisms of complex organic and organometallic reactions. For reactions involving indole (B1671886) boronic acids, such as the widely used Suzuki-Miyaura cross-coupling, DFT calculations can map out entire reaction pathways, identify key intermediates, and determine the energetics of transition states. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. DFT calculations allow for the geometric optimization of these transient structures and the calculation of their corresponding energy barriers (activation energies). nih.govmdpi.com For instance, in the Suzuki-Miyaura coupling of an indole boronic acid, DFT can be used to model the three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The transmetalation step, where the indolyl group is transferred from boron to the palladium center, is often the rate-determining step. nih.gov Computational studies can compare different proposed pathways for this step, such as the "oxo-palladium pathway" or the "oxoboronate pathway". mdpi.com By calculating the energy barriers for each potential route, researchers can predict the most favorable mechanism. For example, a DFT investigation on a related coupling reaction revealed that the activation barrier for the oxidative addition of bromobenzene to a palladium catalyst was 2.6 kcal/mol, providing quantitative insight into the reaction's kinetics. nih.gov This type of analysis is directly applicable to understanding the reactivity of 1-(p-toluenesulfonyl)indole-2-boronic acid in similar transformations.

Table 1: Illustrative Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps

| Reaction Step | Catalyst System | Substrate | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd-H-Beta Zeolite | Bromobenzene | 2.6 nih.gov |

| Transmetalation | Pd-based | Phenylboronic acid | Rate-determining step nih.gov |

| Reductive Elimination | Pd-H-Beta Zeolite | Biphenyl formation | Exothermic process |

Note: This table presents illustrative data from DFT studies on related systems to demonstrate the type of information obtained from transition state analysis.

Indole is a heterocyclic compound with multiple potential sites for functionalization. Computational methods are instrumental in predicting the regioselectivity of reactions, such as C-H functionalization. researchgate.netnih.govarxiv.org By calculating the relative stabilities of reaction intermediates or the energy barriers of competing transition states leading to different regioisomers, DFT can accurately forecast the major product. escholarship.orgrsc.org This predictive power is essential for designing synthetic strategies that selectively target a specific position on the indole ring, for example, the C2 position where the boronic acid group is located in the title compound.

Machine learning models, trained on DFT-calculated data, have also emerged as powerful tools for the rapid and reliable prediction of regioselectivity in the radical C-H functionalization of heterocycles. researchgate.netnih.gov These models can achieve high accuracy in predicting the favored reaction site, demonstrating the synergy between computational statistics and quantum chemistry. researchgate.netnih.gov For indolynes, DFT-based distortion analysis of the geometry-optimized structures has been shown to predict the regioselectivity of nucleophilic additions. escholarship.org

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to explaining its reactivity. Computational methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potentials.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

For indole, electronic structure calculations show the distribution of these frontier orbitals. researchgate.net The HOMO is typically localized on the pyrrole (B145914) ring, indicating that this is the most nucleophilic part of the molecule and the likely site for electrophilic attack. The LUMO distribution highlights the electrophilic sites. This type of analysis helps identify the active sites in this compound and predict its behavior in various reactions. DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density and are used to predict sites for electrophilic and nucleophilic attack. nih.gov

The introduction of a p-toluenesulfonyl (tosyl) group at the N1 position of the indole ring significantly alters its electronic properties. The tosyl group is strongly electron-withdrawing, which has several important consequences. researchgate.netmdpi.com

Reduced Nucleophilicity : The electron-withdrawing nature of the tosyl group decreases the electron density of the indole ring system. This reduction in electron density, particularly at the nitrogen atom, makes the indole less nucleophilic compared to its N-unsubstituted counterpart.

Increased Acidity of C-H Bonds : By pulling electron density away from the ring, the tosyl group increases the acidity of the indole C-H protons, particularly at the C2 position. This facilitates reactions that proceed via C-H activation or deprotonation at this site. ias.ac.in

Stabilization of Intermediates : The electronic effect of the protecting group can stabilize or destabilize key reaction intermediates. DFT calculations have shown that electron-withdrawing groups can destabilize oxocarbenium-type intermediates in glycosylation reactions, thereby shifting the mechanism towards a more stereoselective pathway. mdpi.com A similar principle applies to the reactions of N-tosyl indoles, where the electronic nature of the tosyl group can influence reaction pathways and selectivity.

Computational studies can quantify these effects by calculating atomic charges, orbital energies, and other electronic parameters, providing a detailed picture of how the N-tosyl group modulates the reactivity of the indole-2-boronic acid scaffold. nih.govmdpi.com

Table 2: Qualitative Electronic Effects of the N-Tosyl Group on the Indole Ring

| Property | Unsubstituted Indole | N-Tosyl Indole | Rationale |

|---|---|---|---|

| Electron Density on Ring | High | Reduced | Electron-withdrawing nature of the sulfonyl group. mdpi.com |

| Nucleophilicity | High | Lowered | Decreased electron density makes the ring less prone to electrophilic attack. |

| Acidity of C2-H | Low | Increased | Inductive effect of the tosyl group stabilizes the conjugate base. ias.ac.in |

| Reactivity in C-H Activation | Moderate | Enhanced (at C2) | Increased acidity facilitates deprotonation/metalation. |

Molecular Dynamics Simulations (if applicable to reaction pathways)

While DFT is excellent for studying static structures and reaction pathways at 0 K, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including solvent effects and conformational flexibility over time. In the context of reaction pathways, MD simulations can be used to sample conformational space and identify low-energy structures of reactants and intermediates. For complex catalytic cycles like the Suzuki-Miyaura reaction, MD could potentially be used to study the dynamics of ligand exchange, solvent reorganization, and the approach of reactants to the catalytic center, although this application is less common than DFT for direct mechanistic elucidation.

Conclusion and Future Research Perspectives

Summary of Key Methodological Advances

The synthesis and application of N-protected indole (B1671886) boronic acids have benefited significantly from broader advancements in organic synthesis. Initially, the preparation of such compounds often relied on traditional methods like halogen-lithium exchange followed by quenching with a borate (B1201080) ester. nih.gov While effective, these methods often require cryogenic temperatures and strictly anhydrous conditions.

More recent methodological breakthroughs have focused on transition-metal-catalyzed C–H activation and borylation, offering a more direct and atom-economical route. nih.gov Catalytic systems based on iridium, rhodium, and palladium have been developed for the selective C2 borylation of the indole nucleus. nih.gov Protecting the indole nitrogen with a group like tosyl is crucial in many of these reactions to direct the borylation to the desired position and prevent catalyst inhibition that can occur with free N-H indoles. nih.gov

In the realm of cross-coupling applications, significant progress has been made in developing highly active palladium catalysts that enable the Suzuki-Miyaura reaction under milder conditions, with lower catalyst loadings, and for a broader range of substrates. nih.govnih.gov The development of specialized phosphine (B1218219) ligands, such as SPhos, has been instrumental in improving reaction efficiency and yields, even for challenging couplings involving sterically hindered partners or less reactive aryl chlorides. acs.orgmdpi.com

Table 1: Comparison of Methodological Approaches for Indole Boronic Acid Synthesis

| Methodology | Key Features | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Lithium Exchange | Multi-step; requires pre-functionalized indole (e.g., 2-bromoindole). | n-BuLi, -78°C, then B(OR)₃. | Well-established, reliable. | Requires cryogenic temperatures, stoichiometric organolithium reagent. nih.gov |

| C-H Borylation | Direct functionalization of the C-H bond. | Ir, Rh, or Pd catalyst, borane (B79455) reagent (e.g., B₂pin₂). nih.gov | Atom-economical, fewer steps. | May require directing groups for regioselectivity; catalyst cost. nih.gov |

Emerging Trends in N-Protected Indole Boronic Acid Chemistry

The chemistry of N-protected indole boronic acids is evolving, with several key trends shaping the field. A primary focus is the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., nickel, copper) as alternatives to precious metals like palladium and iridium. nih.gov Furthermore, there is a growing interest in heterogeneous catalysts, which offer simplified purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov

Another significant trend is the expansion of the reaction scope beyond traditional Suzuki-Miyaura couplings. Indolylboronic acids are increasingly being explored in other types of cross-coupling reactions, such as Chan-Lam (C-N bond formation) and C-O couplings, to synthesize diverse indole derivatives. The unique electronic properties conferred by the tosyl group can be leveraged to modulate the reactivity of the boronic acid in these transformations.

Furthermore, photoredox catalysis is emerging as a powerful tool in organic synthesis, and its application to boron chemistry is a burgeoning area. Light-mediated protocols could offer novel pathways for the synthesis and functionalization of N-tosyl indole boronic acids under exceptionally mild conditions, potentially unlocking new reaction types that are inaccessible through thermal methods.

Untapped Reactivity and Synthetic Opportunities

While 1-(p-toluenesulfonyl)indole-2-boronic acid is primarily used in cross-coupling reactions, its full reactive potential remains largely untapped. The boronic acid moiety is known to participate in a variety of transformations beyond C-C bond formation. For instance, its utility in Petasis-type multicomponent reactions could provide rapid access to complex, α-amino acid-containing indole structures.

The Lewis acidic nature of the boron atom presents another avenue for exploration. mdpi.com It could be used to catalyze reactions or to form temporary tethers to a substrate, enabling intramolecular transformations with high regioselectivity and stereoselectivity. The interplay between the electron-withdrawing tosyl group and the boronic acid function could be harnessed to fine-tune this Lewis acidity for specific catalytic applications. There is also potential for its use in the synthesis of macrocycles and other complex architectures through iterative cross-coupling strategies, building oligomers of defined length and substitution patterns. acs.org

Development of Novel Catalytic Systems and Methodologies

Future progress will heavily rely on the design of new catalysts and methodologies tailored for N-protected indole boronic acids. A key goal is to achieve C2-selective C-H borylation of N-tosylindole with higher efficiency and under milder conditions, avoiding the need for pre-functionalized starting materials. nih.gov This involves the design of ligands that can precisely control the regioselectivity of the borylation reaction. nih.gov

For cross-coupling applications, the development of catalysts that are tolerant of a wider array of functional groups is crucial for complex molecule synthesis. nih.gov This would minimize the need for protecting group manipulations in other parts of the molecule, leading to more convergent and efficient synthetic routes. Methodologies that allow for the sequential and site-selective functionalization of the indole core, using the boronic acid as a versatile handle, are also highly desirable. For example, a one-pot reaction sequence involving an initial Suzuki-Miyaura coupling followed by a different catalytic transformation at another site on the indole ring would represent a significant advance in synthetic efficiency.

Table 2: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Indole Derivatives

| Catalyst System | Coupling Partners | Key Advantage |

|---|---|---|

| Pd(PPh₃)₄ / Base | Aryl Bromide + Arylboronic Acid | Classical, widely used system. |

| Pd(OAc)₂ / SPhos / Base | Aryl Chloride + Arylboronic Acid | High activity for less reactive aryl chlorides. acs.orgmdpi.com |

| [PdCl₂(dppf)] | 2-Azidoarylboronic Ester + Vinyl Triflate | Enables synthesis of fused indole heterocycles. |

| Nickel(II) Complexes | Carboxylic Anhydride + Arylboronic Acid | Cost-effective alternative to palladium for acyl couplings. mdpi.com |

Outlook on the Expanded Utility of this compound as a Synthetic Platform

The future utility of this compound is poised for significant expansion. Its role as a robust and versatile building block will be central to the synthesis of next-generation pharmaceuticals, agrochemicals, and organic electronic materials. nih.gov As our understanding of its reactivity deepens and new catalytic methods become available, its application will extend beyond a simple precursor for 2-arylindoles.

We can anticipate its use in the construction of complex polycyclic systems and natural product analogs. The development of stereoselective reactions involving the boronic acid moiety could open doors to the synthesis of chiral indole-containing compounds with important biological activities. Moreover, its application in materials science, for example, in the synthesis of defined oligomers and polymers for organic electronics, represents a promising and underexplored frontier. acs.org The continued development of novel synthetic methods will ensure that this compound remains a powerful and indispensable tool for chemists in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(P-Toluenesulfonyl)indole-2-boronic acid, and how can purity be ensured?

- Methodology : The synthesis typically involves introducing the toluenesulfonyl (tosyl) group to the indole nitrogen via sulfonylation, followed by boronic acid functionalization at the 2-position. A critical step is the use of protecting groups (e.g., MIDA esters) to stabilize the boronic acid during reactions. For example, MIDA boronates are stable intermediates that prevent undesired side reactions, enabling purification via crystallization or chromatography . Purity is validated using HPLC and NMR to confirm the absence of unreacted starting materials or byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Essential for confirming the structure, particularly the tosyl group’s aromatic protons (δ 7.2–7.8 ppm) and the indole backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1340 cm⁻¹ and sulfonyl S=O at ~1170 cm⁻¹).

- Elemental Analysis : Confirms stoichiometry. Cross-referencing with synthetic intermediates (e.g., MIDA esters) ensures structural integrity .

Q. How does the toluenesulfonyl group influence the compound’s stability under different storage conditions?

- Methodology : The electron-withdrawing tosyl group enhances stability by reducing nucleophilic attack on the indole nitrogen. However, the boronic acid moiety is prone to protodeboronation in protic solvents. Storage recommendations include:

- Anhydrous Conditions : Under argon or nitrogen in sealed vials.

- Low Temperatures : –20°C for long-term storage.

- Stabilization : Use of MIDA esters or trifluoroborate salts to mitigate hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this boronic acid be addressed?

- Methodology : Regioselectivity in Suzuki-Miyaura couplings is influenced by steric and electronic factors. Strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) to favor coupling at less hindered positions.

- Pre-activation : Using MIDA boronates to temporarily mask the boronic acid, enabling sequential cross-couplings without premature reactivity .

- Computational Modeling : DFT calculations predict electron density distribution at the indole 2-position to guide substrate design .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound in C–C bond formation?

- Methodology : Discrepancies may arise from reaction conditions (solvent, temperature, base) or catalyst decomposition. Systematic approaches include:

- Control Experiments : Replicate studies with identical parameters (e.g., degassed solvents, inert atmosphere).

- Kinetic Profiling : Monitor reaction progress via in situ NMR or GC-MS to identify side reactions.

- Catalyst Characterization : X-ray absorption spectroscopy (XAS) or TEM to assess nanoparticle vs. molecular catalyst behavior .

Q. What strategies are recommended for integrating this compound into multi-step syntheses involving acid-sensitive functional groups?

- Methodology :

- Protection-Deprotection : Use MIDA boronates to protect the boronic acid during acidic steps (e.g., peptide couplings).

- Orthogonal Reactivity : Leverage the tosyl group’s stability under basic conditions while modifying other sites.

- Flow Chemistry : Continuous flow systems minimize exposure to harsh conditions, improving yields of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.